1-[(4-BROMOPHENYL)METHYL]-4-(2-FLUOROBENZOYL)PIPERAZINE
Overview
Description
1-[(4-BROMOPHENYL)METHYL]-4-(2-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a bromophenyl group and a fluorobenzoyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-[(4-BROMOPHENYL)METHYL]-4-(2-FLUOROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction of a suitable aromatic precursor.
Formation of the Fluorobenzoyl Group: The fluorobenzoyl group can be synthesized via Friedel-Crafts acylation using fluorobenzoyl chloride and an appropriate aromatic compound.
Coupling with Piperazine: The final step involves coupling the bromophenyl and fluorobenzoyl groups with piperazine under controlled conditions, often using a base such as triethylamine to facilitate the reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(4-BROMOPHENYL)METHYL]-4-(2-FLUOROBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[(4-BROMOPHENYL)METHYL]-4-(2-FLUOROBENZOYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-4-(2-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The bromophenyl and fluorobenzoyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-[(4-BROMOPHENYL)METHYL]-4-(2-FLUOROBENZOYL)PIPERAZINE can be compared with other similar compounds such as:
1-(4-Bromophenyl)piperazine: This compound lacks the fluorobenzoyl group and has different chemical and biological properties.
1-(4-Fluorobenzoyl)piperazine: This compound lacks the bromophenyl group and exhibits distinct reactivity and applications.
1-(4-Chlorophenyl)piperazine: Similar in structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in the combination of bromophenyl and fluorobenzoyl groups, which impart specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O/c19-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)18(23)16-3-1-2-4-17(16)20/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFZYFPSGNGFQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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